N,4-Diethyl-4,5-dihydro-1H-pyrazole-1-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,4-Diethyl-4,5-dihydro-1H-pyrazole-1-carboximidamide is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound belongs to the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agrochemistry, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,4-Diethyl-4,5-dihydro-1H-pyrazole-1-carboximidamide typically involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives. One common method includes the reaction of diethyl malonate with hydrazine hydrate under acidic conditions to form the pyrazole ring . The reaction conditions often involve refluxing the reactants in ethanol or another suitable solvent.
Industrial Production Methods
Industrial production of this compound may utilize continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts such as Amberlyst-70, which is a heterogeneous catalyst, can enhance the reaction efficiency and provide eco-friendly attributes .
Chemical Reactions Analysis
Types of Reactions
N,4-Diethyl-4,5-dihydro-1H-pyrazole-1-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrazolone derivatives.
Reduction: Reduction reactions can convert the compound into pyrazolidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrazole ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
Oxidation: Pyrazolone derivatives.
Reduction: Pyrazolidine derivatives.
Substitution: Various substituted pyrazole derivatives depending on the reagents used
Scientific Research Applications
N,4-Diethyl-4,5-dihydro-1H-pyrazole-1-carboximidamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and infectious diseases
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N,4-Diethyl-4,5-dihydro-1H-pyrazole-1-carboximidamide involves its interaction with specific molecular targets and pathways. For instance, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . The compound’s structure allows it to interact with various biological molecules, leading to its diverse biological effects .
Comparison with Similar Compounds
Similar Compounds
4,5-dihydro-1H-pyrazole: Another pyrazole derivative with similar structural features but different substituents.
3,5-diaryl-4,5-dihydro-1H-pyrazole-1-carboximidamides: Compounds with similar core structures but different functional groups.
Uniqueness
N,4-Diethyl-4,5-dihydro-1H-pyrazole-1-carboximidamide is unique due to its specific diethyl substitution, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H16N4 |
---|---|
Molecular Weight |
168.24 g/mol |
IUPAC Name |
N',4-diethyl-3,4-dihydropyrazole-2-carboximidamide |
InChI |
InChI=1S/C8H16N4/c1-3-7-5-11-12(6-7)8(9)10-4-2/h5,7H,3-4,6H2,1-2H3,(H2,9,10) |
InChI Key |
PPIRCAORCNEYFQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CN(N=C1)C(=NCC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.